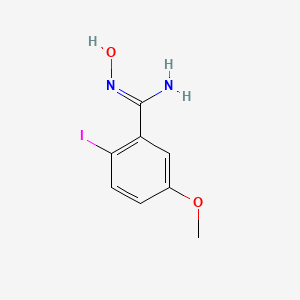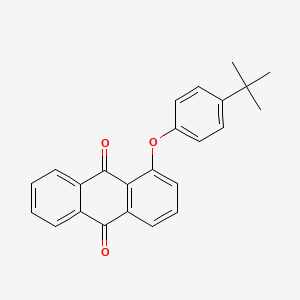
2-Isopropyl-4,6-dimethyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of isopropyl and dimethyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine and dimethylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution of chlorine atoms by the amine groups. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Isopropylamine, dimethylamine
Conditions: Alkaline medium, typically using a base such as sodium hydroxide
Procedure: Cyanuric chloride is reacted with isopropylamine to form 2-chloro-4,6-dimethyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or dimethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or hydrazine can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or hydrazino derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Applications De Recherche Scientifique
2-Isopropyl-4,6-dimethyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: Similar structure but with three methyl groups.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, making it more energetic.
2,4,6-Triazide-1,3,5-triazine: Contains azide groups, used in high-energy materials
Uniqueness
2-Isopropyl-4,6-dimethyl-1,3,5-triazine is unique due to the presence of both isopropyl and dimethyl groups, which impart specific steric and electronic properties. These properties make it suitable for applications where other triazine derivatives may not be as effective.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2,4-dimethyl-6-propan-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H13N3/c1-5(2)8-10-6(3)9-7(4)11-8/h5H,1-4H3 |
Clé InChI |
GQLYVVWCGUQWMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)











